(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484234
InChI: InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1
SMILES:
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17484234

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine -

Specification

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine
Standard InChI InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1
Standard InChI Key CWCZMOYKIBMJDB-ZCFIWIBFSA-N
Isomeric SMILES C1=CN=CC=C1[C@H](C(F)(F)F)N
Canonical SMILES C1=CN=CC=C1C(C(F)(F)F)N

Introduction

Chemical Identity

  • IUPAC Name: (R)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine .

  • Molecular Formula: C8H9F3N2C_8H_9F_3N_2 .

  • Molecular Weight: 190.17 g/mol .

  • Synonyms:

    • (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

    • CHQOZJPSZZECLU-RXMQYKEDSA-N (InChIKey) .

Structural Features

The compound contains:

  • A trifluoromethyl group (CF3-CF_3) attached to a pyridine ring.

  • A chiral ethanamine moiety (C[C@H](NH2)C[C@H](NH_2)).

Table 1: Structural Characteristics

PropertyValue
ChiralityR-enantiomer
Functional GroupsAmine, Trifluoromethyl, Pyridine
3D Conformer AvailabilityYes
SMILES RepresentationCC@HN

Synthesis

The synthesis of (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves:

  • Starting Materials: Fluorinated precursors and pyridine derivatives.

  • Chirality Introduction: Enantioselective synthesis or resolution techniques.

  • Reactions:

    • Nucleophilic substitution to introduce the trifluoromethyl group.

    • Reductive amination for the ethanamine moiety.

Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug design targeting enzyme inhibition or receptor binding.

Synthetic Chemistry

The compound serves as a building block for fluorinated intermediates in agrochemicals and pharmaceuticals.

Research Findings

Studies suggest that fluorinated compounds like this one exhibit:

  • Improved binding affinity in biological systems due to the electronegativity of the CF3-CF_3 group.

  • Potential as scaffolds for designing enzyme inhibitors or ligands for receptors.

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